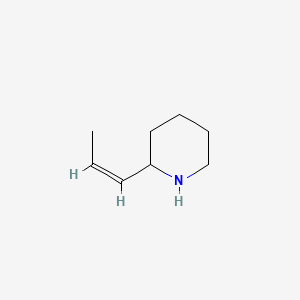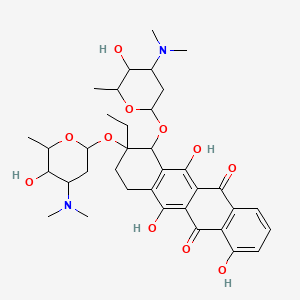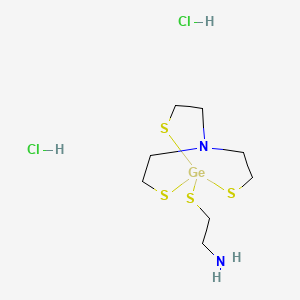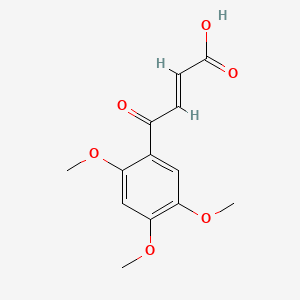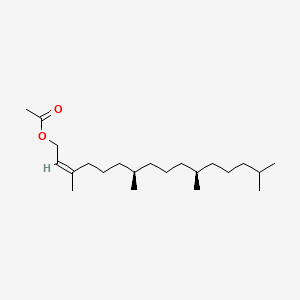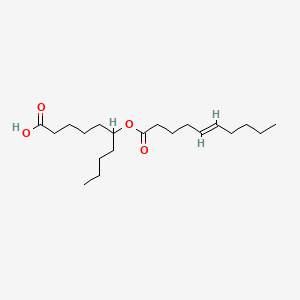
1-Butyl-5-carboxypentyl 5-decenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
El 5-decenoato de 1-butil-5-carboxipentilo se sintetiza típicamente mediante una reacción de esterificación. El proceso implica hacer reaccionar el ácido 5-decenoico con 1-butil-5-carboxipentanol en presencia de un catalizador de esterificación . Las condiciones de reacción generalmente incluyen una temperatura controlada y la eliminación del agua para impulsar la reacción hasta su finalización. Los métodos de producción industrial pueden incluir reactores de flujo continuo para aumentar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
El 5-decenoato de 1-butil-5-carboxipentilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de alcoholes.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el grupo éster es reemplazado por otros nucleófilos como aminas o tioles.
Aplicaciones Científicas De Investigación
El 5-decenoato de 1-butil-5-carboxipentilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto se puede utilizar en estudios que involucran el metabolismo lipídico e interacciones enzimáticas.
Industria: Se utiliza en la producción de productos químicos especiales, lubricantes y plastificantes.
Mecanismo De Acción
El mecanismo de acción del 5-decenoato de 1-butil-5-carboxipentilo implica su interacción con dianas moleculares y vías específicas. El grupo éster puede sufrir hidrólisis, liberando el ácido carboxílico y el alcohol activos, que luego pueden participar en varios procesos bioquímicos. La naturaleza lipofílica del compuesto le permite interactuar con las membranas lipídicas, lo que podría afectar la fluidez y la función de la membrana .
Comparación Con Compuestos Similares
El 5-decenoato de 1-butil-5-carboxipentilo se puede comparar con compuestos similares como:
Éster 1-butílico del ácido 5-decenoico: Estructura similar pero carece del grupo carboxipentilo, lo que da como resultado diferentes propiedades químicas y aplicaciones.
Acetato de 1-butil-5-carboxipentilo: Estructura de éster similar pero con un grupo acetato en lugar de un grupo decenoato, lo que lleva a variaciones en la reactividad y el uso.
Hexanoato de 1-butil-5-carboxipentilo: Otro éster con una cadena de ácido graso diferente, lo que afecta sus propiedades físicas y químicas.
Estas comparaciones destacan los aspectos únicos del 5-decenoato de 1-butil-5-carboxipentilo, como su grupo éster específico y el comportamiento químico y las aplicaciones resultantes.
Propiedades
Número CAS |
85392-05-8 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
6-[(E)-dec-5-enoyl]oxydecanoic acid |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-8-9-10-11-17-20(23)24-18(14-6-4-2)15-12-13-16-19(21)22/h8-9,18H,3-7,10-17H2,1-2H3,(H,21,22)/b9-8+ |
Clave InChI |
OKPRNPZBHHJXBQ-CMDGGOBGSA-N |
SMILES isomérico |
CCCC/C=C/CCCC(=O)OC(CCCC)CCCCC(=O)O |
SMILES canónico |
CCCCC=CCCCC(=O)OC(CCCC)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



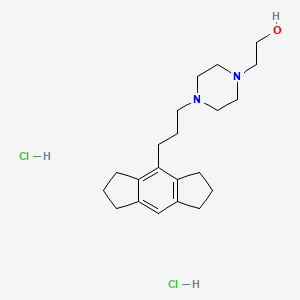
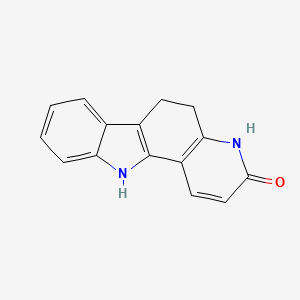

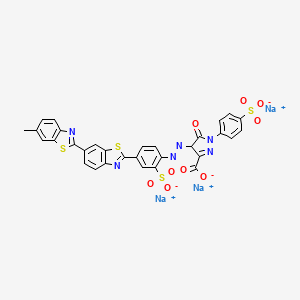
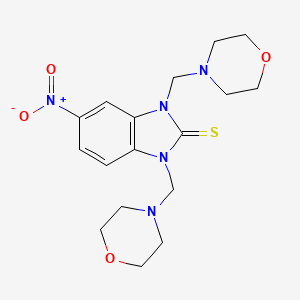
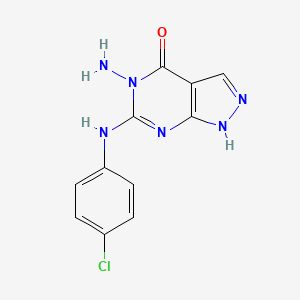
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
